

Technical Support Center: Optimizing E722-2648 Dosage in Mouse Models

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Compound of Interest

Compound Name: E722-2648

Cat. No.: B11036654

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of **E722-2648** in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **E722-2648** and what is its mechanism of action?

A1: **E722-2648** is a potent and specific small molecule inhibitor of the β -catenin/BCL9 protein-protein interaction. By disrupting this complex, **E722-2648** blocks oncogenic Wnt signaling, which is aberrantly activated in many cancers, particularly colorectal cancer (CRC).^{[1][2][3][4]} Additionally, **E722-2648** has been shown to disrupt cholesterol homeostasis in cancer cells.^{[1][2][3]} This dual action contributes to its anti-tumor activity.^{[1][2]}

Q2: What is a recommended starting dose for **E722-2648** in a mouse xenograft model?

A2: A previously published study in a colorectal cancer xenograft mouse model used a dose of 4 mg/kg administered via intraperitoneal (IP) injection every other day.^[1] This can be a good starting point for your efficacy studies. However, it is crucial to determine the optimal dose for your specific mouse strain and cancer model by conducting a dose-ranging study.

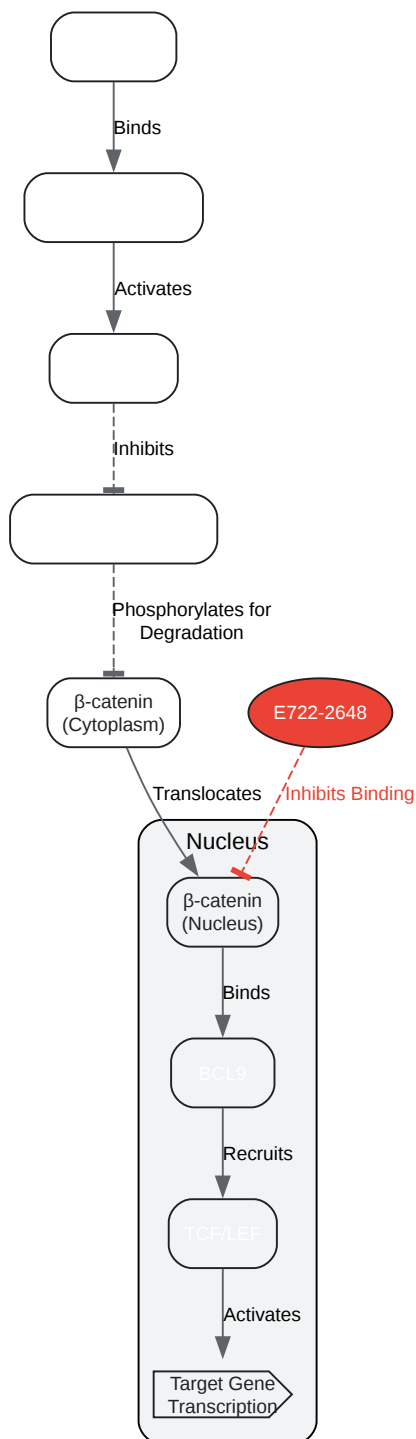
Q3: How should I prepare **E722-2648** for in vivo administration?

A3: **E722-2648** is a poorly water-soluble compound. A common method for preparing a formulation suitable for intraperitoneal injection involves the use of a co-solvent system. One suggested formulation is a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and sterile water (ddH₂O). It is recommended to first dissolve **E722-2648** in a small amount of DMSO and then sequentially add PEG300, Tween 80, and ddH₂O with thorough mixing at each step to ensure a clear solution.

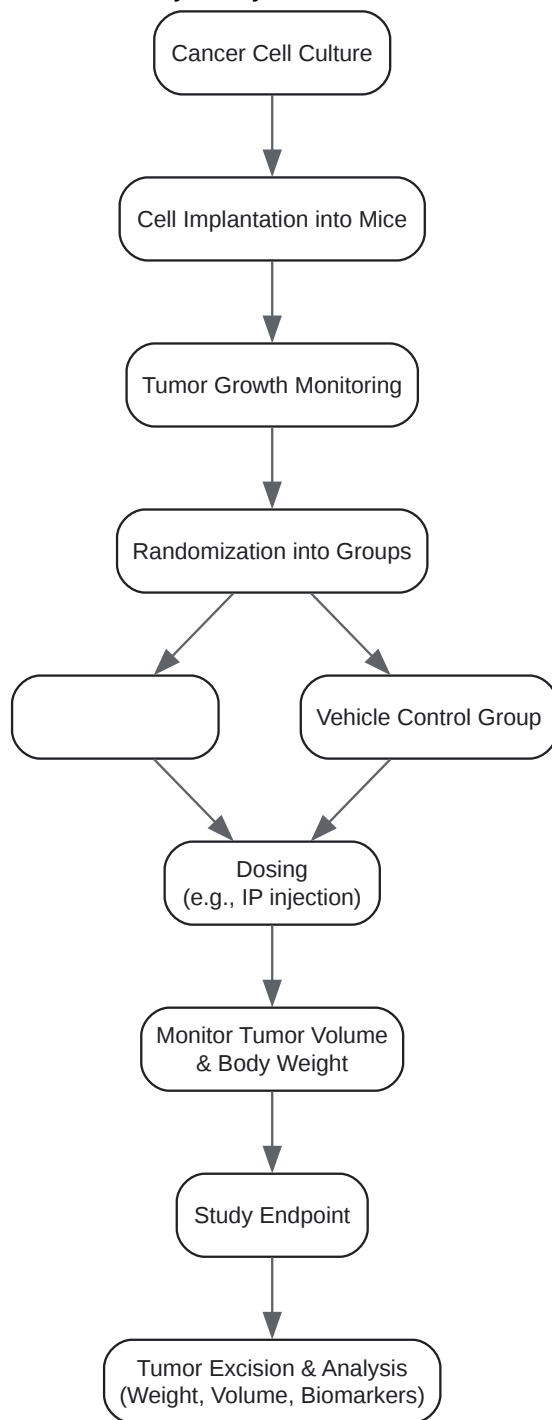
Q4: What is the signaling pathway targeted by **E722-2648**?

A4: **E722-2648** targets the canonical Wnt signaling pathway. In many cancers, mutations lead to the accumulation of β -catenin in the cytoplasm. This stabilized β -catenin translocates to the nucleus and forms a complex with BCL9 and TCF/LEF transcription factors, leading to the transcription of target genes that promote cell proliferation and survival. **E722-2648** directly inhibits the interaction between β -catenin and BCL9, thereby preventing the formation of the active transcriptional complex.

E722-2648 Mechanism of Action in Wnt Pathway



In Vivo Efficacy Study Workflow for E722-2648

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References

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